molecular formula C7H7NO3S2 B8642717 1-[5-(Methylsulfanyl)-4-nitrothiophen-2-yl]ethan-1-one CAS No. 79456-45-4

1-[5-(Methylsulfanyl)-4-nitrothiophen-2-yl]ethan-1-one

Cat. No. B8642717
M. Wt: 217.3 g/mol
InChI Key: XSKKSRFLOSYDJA-UHFFFAOYSA-N
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Patent
US04451660

Procedure details

Liquid methylmercaptan (4 ml) was added to a solution of 0.82 g of Na in 50 ml of absolute ethanol. The resulting solution was added to a solution of 7.2 g of 2-chloro-3-nitro-5-acetylthiophene in 200 ml of absolute ethanol in 15 minutes at 5° C. After stirring at room temperature for 30 minutes, 100 ml of water was added, after which the precipitate was sucked off and washed successively with water and isopropanol. The precipitate was boiled a moment with 300 ml of carbontetrachloride, cooled down, and sucked off. After drying the title compound was obtained in a yield of 6.4 g; m.p. 191°-193° C.
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][SH:2].Cl[C:4]1[S:5][C:6]([C:12](=[O:14])[CH3:13])=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].O>C(O)C>[CH3:1][S:2][C:4]1[S:5][C:6]([C:12](=[O:14])[CH3:13])=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CS
Name
Na
Quantity
0.82 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
ClC=1SC(=CC1[N+](=O)[O-])C(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with water and isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the title compound
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 6.4 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CSC=1SC(=CC1[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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